N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-ethyl-N-(4-methylbenzyl)-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-ethyl-N-(4-methylbenzyl)-4-oxo-4H-chromene-2-carboxamide is a complex organic compound with a unique structure that combines elements of thiophene, chromene, and benzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-ethyl-N-(4-methylbenzyl)-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps, starting with the preparation of the core chromene structure. The chromene core is then functionalized with the thiophene and benzyl groups through a series of reactions, including nucleophilic substitution and oxidation.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-ethyl-N-(4-methylbenzyl)-4-oxo-4H-chromene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the chromene ring can be reduced to form alcohols.
Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the chromene carbonyl group may produce alcohols.
Scientific Research Applications
N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-ethyl-N-(4-methylbenzyl)-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-ethyl-N-(4-methylbenzyl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but they may include key proteins involved in cell signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
- N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxybenzamide
- N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methylbenzamide
Uniqueness
Compared to similar compounds, N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-ethyl-N-(4-methylbenzyl)-4-oxo-4H-chromene-2-carboxamide has a unique combination of functional groups that confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H25NO5S |
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Molecular Weight |
439.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-6-ethyl-N-[(4-methylphenyl)methyl]-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C24H25NO5S/c1-3-17-8-9-22-20(12-17)21(26)13-23(30-22)24(27)25(19-10-11-31(28,29)15-19)14-18-6-4-16(2)5-7-18/h4-9,12-13,19H,3,10-11,14-15H2,1-2H3 |
InChI Key |
LXDYPPOZBTVLIK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=CC2=O)C(=O)N(CC3=CC=C(C=C3)C)C4CCS(=O)(=O)C4 |
Origin of Product |
United States |
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